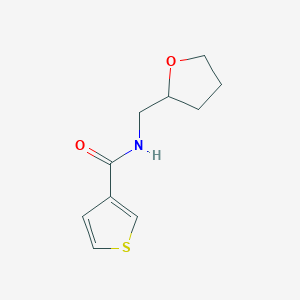

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions that can include halogenation, alkylation, and decarboxylation steps. A notable synthesis approach for related thiophene compounds includes the halogenation of methyl 3-hydroxythiophene-2-carboxylate, followed by alcohol addition and successive O-alkylation to yield dialkoxythiophene-2-carboxylic acids. These acids can then be converted to thiotetronic and α-halogenothiotetronic acids via decarboxylation and dealkylation (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives, including their methyl esters, have been analyzed using AM1 and MNDO methods. These studies suggest that the most stable conformations are planar, with the rotation of substituent groups resulting in only minor energy increases. This structural stability is crucial for the chemical reactivity of such compounds (Buemi, 1989).

Chemical Reactions and Properties

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate undergoes a variety of chemical reactions, including thia-Michael addition reactions. These reactions utilize nonthiolic and odorless thiol equivalents to afford β-keto sulfides in high yields, demonstrating the compound's role in synthetic pathways that lead to sulfur-containing derivatives (Dong et al., 2006).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure of related compounds can be stabilized by intra- and intermolecular hydrogen bonds, which can affect their reactivity and physical state (Vasu et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles and electrophiles, are pivotal for its applications in organic synthesis. For instance, its ability to undergo palladium-catalyzed perarylation, leading to tetraarylated products through C-H bond cleavage and decarboxylation, showcases its potential as a versatile synthetic intermediate (Nakano et al., 2008).

Scientific Research Applications

Synthetic Routes and Derivatives

- Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate derivatives are involved in the synthesis of diverse chemical compounds. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can be used to produce thiophene-2,4-diols, which are further transformed into various carboxylic acids and ethers of thiotetronic acids (Corral & Lissavetzky, 1984).

Electrophilic Reactions

- Incorporation of thiophene moieties in electrophilic reactions, using compounds like methyl thiophene-2-carboxylate, allows for the creation of long-chain esters with remote functional groups. This approach has been applied in synthesizing various agents, including antiarthritis drugs and spore germination inhibitors (Yang et al., 2000).

Genotoxic and Carcinogenic Potential

- Research into the genotoxic and carcinogenic potentials of thiophene derivatives, including those related to methyl 3-amino-4-methylthiophene-2-carboxylate, reveals insights into the structural toxicity relationships and the possible pathways leading to these toxicological profiles (Lepailleur et al., 2014).

Photodimerization and Solar Cell Application

- Thiophene-based compounds like benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, which share structural similarities with this compound, undergo photodimerization, influencing their application in solar cells and optoelectronic devices (Davies et al., 1977).

Thermochemical Studies

- Thermochemical studies of thiophene-based compounds, including derivatives of this compound, provide valuable information on their stability, enthalpies of combustion and formation, and molecular structures. This information is crucial for applications in drug design and material science (Roux et al., 2007).

Biochemical Studies

- The microbial metabolism of thiophene-2-carboxylate, a structurally related compound, involves degradation pathways that convert the sulfur atom into sulfate. Understanding this metabolism is essential for environmental and biochemical research (Cripps, 1973).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate” and similar compounds hold promise for future research and discovery in the field of medicinal chemistry.

properties

IUPAC Name |

methyl 3-(3-oxobutanoylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-6(12)5-8(13)11-7-3-4-16-9(7)10(14)15-2/h3-4H,5H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGMBFDMUKUIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)